molecular formula C10H13N5O2 B15214433 Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- CAS No. 192867-35-9

Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-

Cat. No.: B15214433
CAS No.: 192867-35-9
M. Wt: 235.24 g/mol
InChI Key: BZPOIPSDOITUOF-UHFFFAOYSA-N
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Description

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is an organic compound that features a purine base with an allyloxy group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropurines.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.

    Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups.

    Diethanolamine: Contains two ethanolamine moieties.

    Triethanolamine: Contains three ethanolamine moieties.

Uniqueness

2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is unique due to the presence of the purine base and the allyloxy group, which confer specific chemical properties and potential biological activities not found in simpler ethanolamine derivatives .

Properties

CAS No.

192867-35-9

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol

InChI

InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15)

InChI Key

BZPOIPSDOITUOF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC2=C1NC=N2)NCCO

Origin of Product

United States

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